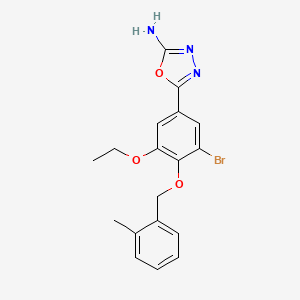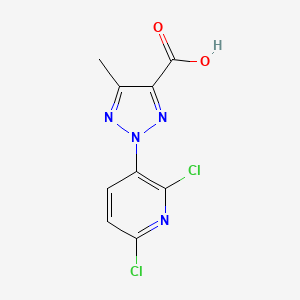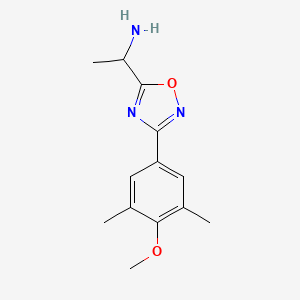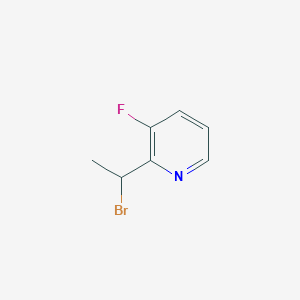![molecular formula C14H12N2O3S B11790481 2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)
2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-オキソ-7-フェニル-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-3-イル)酢酸は、チアゾロピリミジンコアを特徴とする複素環式化合物です。
準備方法
合成ルートと反応条件
2-(5-オキソ-7-フェニル-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-3-イル)酢酸の合成は、通常、適切な前駆体を特定の条件下で環化することにより行われます。一般的な方法の1つは、適切な触媒と溶媒の存在下で、チアゾール誘導体とピリミジン前駆体を反応させることです。反応条件には、環化プロセスを促進するために、通常、高温と制御されたpHが含まれます。
工業生産方法
この化合物の工業生産には、同様の合成ルートが用いられる場合がありますが、規模が大きくなります。連続フローリアクターや自動システムを使用すると、生産プロセスの効率と収率を向上させることができます。温度、圧力、触媒濃度などの反応パラメーターの最適化は、大規模合成にとって不可欠です。
化学反応の分析
反応の種類
2-(5-オキソ-7-フェニル-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-3-イル)酢酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応するスルホキシドまたはスルホンを生成することができます。
還元: 還元反応により、チアゾリジン誘導体が生成されます。
置換: この化合物は求核置換反応に参加することができ、酢酸部分は他の官能基に置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: アミンやアルコールなどの求核剤は、塩基性または酸性条件下で使用して、置換反応を促進することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される一方で、還元によりチアゾリジン誘導体が生成される可能性があります。
科学研究アプリケーション
2-(5-オキソ-7-フェニル-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-3-イル)酢酸は、いくつかの科学研究アプリケーションを持っています。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を研究しています。
医学: さまざまな疾患に対する治療剤としての可能性を調査する研究が進行中です。
産業: 導電性や蛍光性など、特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
2-(5-オキソ-7-フェニル-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-3-イル)酢酸の作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定のアプリケーションと使用状況によって異なります。
類似の化合物との比較
類似の化合物
チアゾロピリミジン誘導体: コア構造は似ていますが、置換基が異なる化合物。
ピリミジン誘導体: ピリミジンコアを持つ化合物ですが、チアゾール環がありません。
チアゾール誘導体: チアゾール環を持つ化合物ですが、ピリミジン部分は欠けています。
独自性
2-(5-オキソ-7-フェニル-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-3-イル)酢酸は、チアゾールとピリミジン環の特定の組み合わせにより、独特の化学的および生物学的特性を持っています。この独自性は、さまざまな研究や産業用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyrimidine Derivatives: Compounds with a pyrimidine core but lacking the thiazole ring.
Thiazole Derivatives: Compounds with a thiazole ring but lacking the pyrimidine moiety.
Uniqueness
2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is unique due to its specific combination of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H12N2O3S |
|---|---|
分子量 |
288.32 g/mol |
IUPAC名 |
2-(5-oxo-7-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C14H12N2O3S/c17-12-7-11(9-4-2-1-3-5-9)15-14-16(12)10(8-20-14)6-13(18)19/h1-5,7,10H,6,8H2,(H,18,19) |
InChIキー |
ZBIVBADFYYFQOA-UHFFFAOYSA-N |
正規SMILES |
C1C(N2C(=O)C=C(N=C2S1)C3=CC=CC=C3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


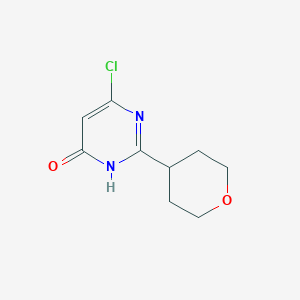
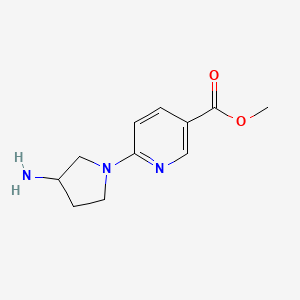


![Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate](/img/structure/B11790420.png)

![Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11790433.png)
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11790438.png)
